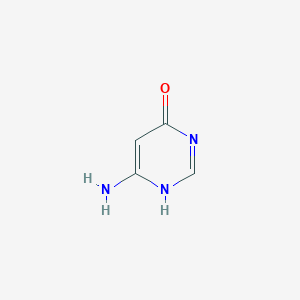

4-Amino-6-hydroxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLLTVIMFEQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152404 | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-22-2 | |

| Record name | 6-Amino-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-hydroxypyrimidine

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-amino-6-hydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and flavoring agents. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed examination of reaction methodologies, quantitative data, and experimental protocols.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes. The most prominent and industrially relevant pathways originate from readily available starting materials such as β-amino-β-alkoxyacrylic acid esters, ethyl cyanoacetate, and substituted pyrimidines. This guide will focus on two primary, well-documented methods:

-

One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Esters: This direct approach involves the reaction of a β-amino-β-alkoxyacrylic acid ester with ammonia, followed by cyclization with formamide in the presence of a strong base.[1]

-

Synthesis via a 2-Mercaptopyrimidine Intermediate: This two-step method begins with the condensation of ethyl cyanoacetate and thiourea to form 4-amino-6-hydroxy-2-mercaptopyrimidine.[2][3] A subsequent desulfurization step is required to yield the final product.

A third, alternative route involves the nucleophilic substitution of a halogenated pyrimidine, such as the ammonolysis of a dichloropyrimidine followed by hydrolysis, which also presents a viable, though less direct, synthetic strategy.[4]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthesis pathways, providing a comparative analysis of their efficiencies.

Table 1: Synthesis of this compound from a β-Amino-β-alkoxyacrylic Acid Ester Derivative [1]

| Parameter | Value |

| Starting Material | Hydrochloride of methyl β-amino-β-methoxyacrylate |

| Key Reagents | Ammonia, Formamide, Sodium Methoxide |

| Solvent | Methanol |

| Reaction Time | 24 hours (reflux) |

| Product Form | Free base |

| Yield | 14.0 grams (from an unspecified amount of starting material) |

Table 2: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine[2]

| Parameter | Value |

| Starting Materials | Ethyl cyanoacetate, Thiourea |

| Key Reagents | Sodium salt of 2-hydroxypyridine (as catalyst) |

| Solvent | Methanol |

| Reaction Time | Not specified (heated under reflux) |

| Product Form | Monohydrate crystals |

| Yield | 82% |

Experimental Protocols

Protocol 1: One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Ester[1]

This protocol details the direct synthesis of this compound.

Materials:

-

Hydrochloride of methyl β-amino-β-methoxyacrylate (20.0 g)

-

Methanol

-

Ammonia gas

-

Formamide (13.5 g)

-

Sodium methoxide (21.6 g)

-

Water

-

Anion exchanger (OH type)

-

Cation exchanger (H type)

-

2 N Aqueous solution of ammonia

Procedure:

-

A solution of 20.0 grams of the hydrochloride of methyl β-amino-β-methoxyacrylate in methanol is prepared and saturated with ammonia gas.

-

The vessel is sealed and maintained at room temperature for 5 days.

-

To this vessel, 13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide are added.

-

The reaction solution is boiled under reflux for 24 hours.

-

Water is added to dissolve the separated crystals, bringing the total volume of the reaction solution to 3 liters.

-

The resulting solution is passed through 500 ml of a cation exchanger of the H type, which is then washed with water.

-

A 2 N aqueous solution of ammonia is passed through the washed exchanger to elute the this compound.

-

The eluate is concentrated under reduced pressure to yield 14.0 grams of free this compound.

Protocol 2: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine[2]

This protocol describes the synthesis of the 2-mercapto intermediate.

Materials:

-

Ethyl cyanoacetate (0.57 g)

-

Thiourea (0.38 g)

-

Sodium salt of 2-hydroxypyridine (1.17 g)

-

Methanol (3 ml)

-

Water (4 ml)

-

Acetic acid (0.58 ml)

Procedure:

-

A mixture of 0.57 g of ethyl cyanoacetate, 0.38 g of thiourea, and 1.17 g of the sodium salt of 2-hydroxypyridine in 3 ml of methanol is heated under reflux.

-

After the reaction is complete, 4 ml of water is added to the reaction mixture.

-

The solution is neutralized with 0.58 ml of acetic acid.

-

The desired product precipitates as monohydrate crystals.

-

The crystals are collected to give a yield of 82%.

Visualized Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways and the experimental workflow for product purification.

Caption: One-step synthesis of this compound.

Caption: Synthesis via a 2-mercaptopyrimidine intermediate.

Caption: Ion-exchange purification workflow.

References

4-Amino-6-hydroxypyrimidine: A Technical Overview of its Chemical Properties and Structure

Introduction

4-Amino-6-hydroxypyrimidine, also known as 6-aminopyrimidin-4-ol, is a heterocyclic organic compound that serves as a vital building block in medicinal and agricultural chemistry.[1] Its pyrimidine core is a fundamental component of nucleobases, making its derivatives significant in the study of biological processes and the development of therapeutic agents. This document provides an in-depth guide to the chemical properties, structure, synthesis, and spectral characteristics of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] Its key chemical identifiers and physical properties are summarized below, providing a foundational dataset for experimental design and chemical handling.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 6-amino-1H-pyrimidin-4-one | [2] |

| Synonyms | 6-Amino-4-pyrimidinol, 6-Amino-4(1H)-pyrimidinone | [1][2] |

| CAS Number | 1193-22-2 | [1][3][4] |

| Molecular Formula | C₄H₅N₃O | [1][3][4][5] |

| Molecular Weight | 111.10 g/mol | [1][2][4] |

| InChI Key | HFMLLTVIMFEQRE-UHFFFAOYSA-N | [2] |

| SMILES | NC1=CC(=O)N=CN1 | [2] |

Table 2: Physical and Handling Properties

| Property | Value | Reference |

| Melting Point | 262-265 °C | [1][2][5] |

| Appearance | White to orange to green crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [3][5] |

| Storage Temperature | 2-8 °C; Long-term at -20°C | [1][5] |

Chemical Structure and Tautomerism

Like many hydroxypyrimidines, this compound exists in tautomeric forms due to proton migration.[6][7] The primary equilibrium is between the hydroxy-amino form (pyrimidinol) and the more stable keto-amino form (pyrimidinone).[6][7][8] The keto tautomer is generally predominant in the solid state.[6] Understanding this tautomerism is critical as it influences the molecule's reactivity and its interactions in biological systems.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A documented method for producing this compound involves the reaction of an ester of β-amino-β-alkoxyacrylic acid with ammonia, followed by cyclization with formamide.[9]

Materials:

-

Methyl-β-amino-β-methoxyacrylate hydrochloride

-

Methanol

-

Ammonia gas

-

Formamide

-

Sodium methoxide

-

Water

Reaction Procedure:

-

A solution of 33.5 grams of methyl-β-amino-β-methoxyacrylate hydrochloride in 500 ml of methanol is prepared in a suitable reaction vessel.[9]

-

The solution is saturated with ammonia gas, and the vessel is sealed and maintained at room temperature for 5 days.[9]

-

13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide are added to the vessel.[9]

-

The reaction mixture is boiled under reflux for 24 hours.[9]

Purification and Recovery (Ion-Exchange Chromatography):

-

Following the reaction, water is added to dissolve any separated crystals, bringing the total volume to 3 liters.[9]

-

The resulting solution is passed through a column containing 500 ml of a cation exchanger (H+ form), such as Amberlite IR-120.[9]

-

The exchanger is washed with water.[9]

-

The product, this compound, is eluted from the exchanger using a 2 N aqueous solution of ammonia.[9]

-

The eluate is concentrated under reduced pressure to yield the free this compound.[9] Identity can be confirmed using ultraviolet absorption curves, paper chromatography, and elementary analysis.[9]

Spectral Data

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy for pyrimidine derivatives reveals characteristic shifts for the ring protons and carbons. For a related compound, 4-amino-6-hydroxy-2-methylpyrimidine, distinct signals are observed for the methyl group, the ring proton, and the ring carbons.[10] Similar characteristic peaks would be expected for the title compound.

-

Infrared (IR) Spectroscopy: IR spectra of pyrimidinones typically show strong absorption bands corresponding to C=O (keto) stretching, N-H stretching (amino and ring), and C=N/C=C ring stretching vibrations.[11][12]

-

UV-Visible Spectroscopy: The UV absorption spectrum is useful for confirming the pyrimidine ring structure.[9] Pyrimidine derivatives typically exhibit strong absorption bands in the 200-300 nm range, corresponding to π → π* electronic transitions within the aromatic system.[11][13]

Applications in Research and Development

This compound is a versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1]

Key Application Areas:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.[1] Its structure is a scaffold for developing nucleoside analogs and other biologically active molecules.[1]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection.[1]

-

Biochemical Research: It is used to study enzyme activity and metabolic pathways.[1] For instance, the related compound 2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[14][15][16]

Caption: Role as a precursor in chemical synthesis.

This compound is a molecule of significant interest due to its fundamental structure and broad applicability as a synthetic intermediate. Its rich chemistry, characterized by tautomeric equilibria and versatile reactivity, makes it a valuable tool for researchers in medicinal chemistry, drug discovery, and agricultural science. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective utilization in developing novel and impactful chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]

- 10. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 11. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-6-hydroxypyrimidine (CAS: 1193-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-hydroxypyrimidine, also known by synonyms such as 6-aminopyrimidin-4-ol and 6-amino-4(1H)-pyrimidinone, is a pivotal heterocyclic organic compound. Its pyrimidine core structure is a fundamental building block in numerous biologically significant molecules, including nucleobases. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role as a versatile precursor in the development of therapeutic agents and agrochemicals.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the tables below. It is important to note that while some data are readily available, experimental values for properties such as boiling point, pKa, and specific spectroscopic data are not widely reported in the literature, likely due to the compound's high melting point and potential for decomposition at elevated temperatures.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1193-22-2 | [1][2] |

| Molecular Formula | C₄H₅N₃O | [1][2] |

| Molecular Weight | 111.10 g/mol | [1][2] |

| Appearance | White to orange to green crystalline powder | [3] |

| Melting Point | 262-264 °C | [4] |

| Boiling Point | Not available (likely decomposes) | - |

| pKa (Predicted) | 10.04 ± 0.40 | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Soluble | [4] |

| DMSO | Soluble | [4] |

| Ethanol | Sparingly soluble | - |

| Methanol | Sparingly soluble | - |

| Acetone | Insoluble | - |

| THF | Insoluble | - |

Table 3: Spectroscopic Data

Table 4: Crystallographic Data

| Parameter | Value | Source(s) |

| CCDC Number | 631240 | [4] |

| Detailed crystallographic data such as unit cell dimensions, bond lengths, and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number. |

Synthesis

The synthesis of this compound can be achieved through several routes. One common method involves the condensation of a three-carbon component with a urea or guanidine derivative. A widely cited approach is the reaction of ethyl cyanoacetate with guanidine.

Experimental Protocol: Synthesis from Ethyl Cyanoacetate and Guanidine

This procedure is a modification of the method of Traube.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Glacial acetic acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.

-

After the sodium has completely dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added.

-

A second equivalent of sodium ethoxide solution is prepared separately. To this, guanidine hydrochloride (1.02 moles) is added.

-

The resulting sodium chloride precipitate is removed by filtration. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate.

-

The reaction mixture is heated under reflux for 2 hours.

-

The solvent is then evaporated to dryness.

-

The solid residue is dissolved in boiling water (325 mL) and acidified with glacial acetic acid (67 mL).

-

Upon cooling, 2,4-diamino-6-hydroxypyrimidine precipitates as yellow needles.

Note: The above protocol describes the synthesis of a closely related and often co-cited compound, 2,4-diamino-6-hydroxypyrimidine. Specific, detailed, and non-proprietary protocols for the direct, high-yield synthesis of this compound are not as commonly found in open literature, though patents describe its formation from β-amino-β-alkoxyacrylic acid esters and formamide.[2]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its functional groups—the amino and hydroxyl moieties—provide reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures.

Antiviral Agents

Pyrimidine derivatives are a well-established class of antiviral drugs. They often act as nucleoside analogues that, once metabolized to their triphosphate form, interfere with viral replication by inhibiting viral RNA or DNA polymerases. This compound can serve as a starting material for the synthesis of such antiviral compounds. A prominent example of a pyrimidine-based antiviral is Favipiravir, which has shown broad-spectrum activity against RNA viruses.[5][6][7][8]

The diagram below illustrates the mechanism of action of Favipiravir, a pyrazinecarboxamide derivative, which is conceptually similar to how many pyrimidine-based antivirals function. The drug is a prodrug that is intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][7][8]

Caption: Intracellular activation of Favipiravir and inhibition of viral replication.

Anticancer Agents

In oncology, pyrimidine analogues, most notably 5-Fluorouracil (5-FU) and its prodrugs like Tegafur, are mainstays of chemotherapy for various solid tumors.[1][9][10] These drugs disrupt DNA synthesis and repair by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This compound can be a precursor for the synthesis of such anticancer pyrimidine derivatives.

The following diagram outlines the metabolic activation of 5-FU and its primary mechanism of action, the inhibition of thymidylate synthase (TS), which leads to "thymineless death" in rapidly dividing cancer cells.[1][9][10]

Caption: Metabolic activation of 5-FU and its inhibition of DNA synthesis.

Agrochemicals (Herbicides)

Derivatives of pyrimidines are also utilized in agriculture as herbicides. A novel and significant mechanism of action for some modern herbicides is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[6][10] This enzyme is crucial for the de novo biosynthesis of pyrimidines in plants. By blocking this pathway, the herbicide deprives the weed of essential building blocks for DNA and RNA synthesis, leading to growth arrest and death.

The workflow below illustrates how a pyrimidine-based herbicide can inhibit the de novo pyrimidine biosynthesis pathway in plants by targeting the DHODH enzyme.

Caption: Inhibition of the plant pyrimidine biosynthesis pathway by a DHODH-targeting herbicide.

Conclusion

This compound is a compound of significant interest due to its foundational role as a synthetic intermediate. Its versatile chemical nature allows for its incorporation into a wide array of molecules with potent biological activities. While there are gaps in the publicly available, detailed characterization data for this specific compound, its importance in the synthesis of antiviral, anticancer, and herbicidal agents is well-documented. Further research into the properties and reactivity of this compound will undoubtedly continue to fuel innovation in medicinal chemistry and agrochemical development.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]

- 3. actanaturae.ru [actanaturae.ru]

- 4. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Favipiravir - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 7. sterispharma.com [sterispharma.com]

- 8. oatext.com [oatext.com]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorouracil - Wikipedia [en.wikipedia.org]

Tautomerism of 4-Amino-6-hydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 4-amino-6-hydroxypyrimidine. Drawing upon data from closely related pyrimidine derivatives, this document outlines the potential tautomeric forms, their relative stabilities, and the experimental and computational methodologies for their investigation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction to Tautomerism in Pyrimidines

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds, particularly pyrimidines. The specific tautomeric forms present can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity and drug-like characteristics. For this compound, both keto-enol and amino-imino tautomerism are possible, leading to a variety of potential structures. Understanding the predominant tautomeric forms and the equilibrium between them is crucial for rational drug design and development.

Potential Tautomers of this compound

The structure of this compound allows for several potential tautomers. The primary forms arise from keto-enol and amino-imino equilibria. The main tautomeric possibilities include:

-

Hydroxy-amino form (A): The aromatic enol-amino form.

-

Oxo-amino forms (B and C): Keto-amino forms where the hydroxyl group is converted to a carbonyl group, with the proton residing on one of the ring nitrogens.

-

Hydroxy-imino form (D): An enol-imino form where the amino group is converted to an imino group.

-

Oxo-imino forms (E and F): Keto-imino forms.

The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH.

Quantitative Analysis of Tautomer Stabilities

Computational Data for Analogous Systems

The following tables summarize calculated relative energies for tautomers of related pyrimidine derivatives. These values can be used to infer the likely predominant forms of this compound.

Table 1: Relative Energies of 4-Hydroxypyrimidine Tautomers

| Tautomer | Form | Relative Energy (kcal/mol) | Method | Reference |

| 4-pyrimidinone (1H) | Oxo | 1.0 | B3LYP/6-31G(d,p) | [1] |

| 4-pyrimidinone (3H) | Oxo | 0.0 | B3LYP/6-31G(d,p) | [1] |

| 4-hydroxypyrimidine | Hydroxy | 0.48 | Experimental (Microwave) | [1] |

| 4-hydroxypyrimidine | Hydroxy | -1.24 | MP2/6-311++G(d,p) | [1] |

Note: Negative values indicate higher stability.

Table 2: Relative Energies of Isocytosine Derivative Tautomers

| Tautomer | Form | Relative Energy (kJ/mol) | Method |

| 2,3-I | Amino-oxo | 0.0 | B3LYP/6-311++G(2df,2pd) |

| 1,2-I | Imino-oxo | 25.1 | B3LYP/6-311++G(2df,2pd) |

| 2,4-I | Amino-hydroxy | 16.7 | B3LYP/6-311++G(2df,2pd) |

| 1,3-I | Imino-oxo | 12.6 | B3LYP/6-311++G(2df,2pd) |

Based on these data for related compounds, it is highly probable that the oxo-amino tautomers (B and C in Figure 1) are the most stable forms of this compound in both the gas phase and in solution. The amino form is generally more stable than the imino form in most aminoheteroaromatic compounds.[2]

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibria of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. 1H, 13C, and 15N NMR can provide distinct signals for each tautomer.

Detailed Methodology for 13C NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, CD3OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrumental Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature Control: Maintain a constant and accurately recorded temperature, as tautomeric equilibrium is temperature-dependent.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

-

Relaxation Delay (d1): Use a long relaxation delay (e.g., 5-10 times the longest T1) to ensure quantitative signal integration.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Chemical Shift Assignment: Assign the observed 13C chemical shifts to the different tautomers. This can be aided by comparison with spectra of N-methylated derivatives (which lock the tautomeric form) and by computational prediction of chemical shifts.

-

Quantification: The relative population of each tautomer can be determined by integrating the signals corresponding to each species. The mole fraction of a tautomer is the ratio of the integral of its characteristic signal to the sum of integrals of the corresponding signals for all tautomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.

Detailed Methodology for UV-Vis Analysis:

-

Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity (e.g., water, ethanol, dioxane, cyclohexane) and at different pH values.

-

Instrumental Setup: Use a dual-beam UV-Vis spectrophotometer. Record the spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Spectral Deconvolution: The overlapping absorption bands of the different tautomers can be deconvoluted using specialized software to determine the contribution of each species to the overall spectrum.

-

Solvent and pH Effects: Analyze the changes in the absorption spectra as a function of solvent polarity and pH. These changes can provide qualitative and sometimes quantitative information about the shifts in the tautomeric equilibrium.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Detailed Methodology for Computational Analysis:

-

Structure Generation: Generate the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization and Frequency Calculation:

-

Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized tautomers to determine their relative stabilities.

-

Spectroscopic Prediction: Predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Conclusion

The tautomerism of this compound is a critical consideration for its application in drug discovery and development. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved through the application of modern spectroscopic and computational techniques, guided by the extensive knowledge base of related pyrimidine systems. The methodologies outlined in this guide provide a robust framework for the characterization of the tautomeric landscape of this compound and other novel heterocyclic compounds. It is anticipated that the oxo-amino tautomers are the most stable, a hypothesis that can be confirmed using the described experimental and computational workflows.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-6-hydroxypyrimidine

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-6-hydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and flavoring agents. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several pathways, primarily involving the condensation of a three-carbon component with a guanidine or urea-derived moiety. The most common and industrially relevant starting materials include ethyl cyanoacetate, guanidine salts, formamide, and derivatives of cyanoacetic acid and β-amino-β-alkoxyacrylic acid.

Synthesis from Ethyl Cyanoacetate and Guanidine

A prevalent and high-yielding method involves the reaction of ethyl cyanoacetate with a guanidine salt, such as guanidine hydrochloride or guanidine nitrate, in the presence of a base like sodium ethoxide. This reaction proceeds through the formation of a pyrimidine ring structure.

Table 1: Quantitative Data for Synthesis from Ethyl Cyanoacetate and Guanidine

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

| Ethyl Cyanoacetate (1 mole) | Guanidine Hydrochloride (1.02 moles) | Sodium Ethoxide (2 g. atom) | Anhydrous Ethanol | 2 hours (reflux) | 80-82% | [1][2] |

| Ethyl Cyanoacetate | Guanidine Nitrate | Sodium Methoxide | Methanol | 4 hours (reflux) | 95% | [2] |

| Ethyl Cyanoacetate | Guanidine Nitrate | - | Ethanol | 3 hours (reflux) | High Yield | [3] |

Synthesis from β-Amino-β-alkoxyacrylic Acid Esters and Formamide

A one-step process for producing this compound involves the reaction of a lower alkyl ester of β-amino-β-alkoxyacrylic acid (or its mineral acid salt) with ammonia to form malonamamidine in situ. This intermediate is then condensed with formamide in the presence of an alkali metal alkoxide.[4] This method is advantageous as it avoids the isolation of intermediates.[4]

Table 2: Quantitative Data for One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Ester

| Starting Material | Reagents | Condensing Catalyst | Reaction Time | Reference |

| Lower alkyl ester of β-amino-β-alkoxyacrylic acid | Ammonia, Formamide | Sodium Methoxide | 24 hours (reflux) | [4] |

| Mineral acid salt of lower alkyl ester of β-amino-β-alkoxyacrylic acid | Ammonia, Formamide | Sodium Ethoxide | 4 hours (reflux) | [4] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine from Ethyl Cyanoacetate and Guanidine Hydrochloride[1][2]

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving 23 g (1 g. atom) of sodium in 250 ml of anhydrous ethanol in a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Addition of Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

-

Preparation of Guanidine Solution: Prepare a second solution of sodium ethoxide with the same concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride.

-

Reaction: Separate the precipitated sodium chloride by filtration. Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.

-

Reflux: Heat the mixture under reflux for 2 hours.

-

Isolation: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.

-

Crystallization: Upon cooling, 101–103 g (80–82%) of yellow needles of 2,4-diamino-6-hydroxypyrimidine separates.

Protocol 2: One-Step Synthesis of this compound from a β-Amino-β-alkoxyacrylic Acid Ester[4]

-

Ammonolysis: Saturate a methanol solution of a lower alkyl ester of β-amino-β-alkoxyacrylic acid with ammonia gas in a sealed vessel and maintain at room temperature for 5 days.

-

Condensation: Add 13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide to the vessel.

-

Reflux: Boil the reaction solution under reflux for 24 hours.

-

Work-up: Add water to dissolve the separated crystals to a total volume of 3 liters.

-

Purification: Pass the resulting solution through an anion exchanger (OH type). After washing with water, elute the this compound with a mineral acid.

Synthesis Pathway Diagrams

Caption: Synthesis from Ethyl Cyanoacetate and Guanidine.

Caption: One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Ester.

Other Synthetic Approaches

While the aforementioned methods are prominent, other starting materials and strategies have been explored for the synthesis of this compound and its derivatives. These include:

-

From Malononitrile: Three-component condensation of aromatic aldehydes, malononitrile, and urea or thiourea can yield pyrimidine derivatives.[5]

-

Desulfurization: this compound can be obtained by the removal of the mercapto group from 2-mercapto-4-amino-6-hydroxypyrimidine, though this process can be complex.[4]

-

From Malonates and Formamide: 4,6-dihydroxypyrimidine can be prepared by reacting a malonate with formamide and an alkali metal alkoxide.[6] While not a direct synthesis of the amino-substituted target, this highlights the versatility of core pyrimidine synthesis strategies.

This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a specific pathway will depend on factors such as desired yield, purity requirements, cost of starting materials, and scalability for industrial production. Researchers are encouraged to consult the cited literature for further details and optimization of these protocols.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. tsijournals.com [tsijournals.com]

- 4. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]

- 5. benthamopen.com [benthamopen.com]

- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

The Formation of 4-Amino-6-hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Amino-6-hydroxypyrimidine, a key intermediate in the production of various biologically active molecules. This document details the core reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of this important heterocyclic compound.

Core Synthesis Mechanism: Cyclocondensation

The primary route for the formation of this compound is through a cyclocondensation reaction. This class of reactions is fundamental to the synthesis of a wide array of pyrimidine derivatives.[1] The general principle involves the reaction of a three-carbon component with a reagent providing a nitrogen-carbon-nitrogen (N-C-N) fragment.

In the specific synthesis of this compound, a key process involves a one-step reaction from a β-amino-β-alkoxyacrylic acid ester.[2] This process proceeds through the in-situ formation of malonamamidine, which then undergoes condensation with formamide.[2]

The proposed reaction mechanism can be broken down into two main stages:

Stage 1: Formation of the Malonamamidine Intermediate

The initial step involves the reaction of a lower alkyl ester of β-amino-β-lower alkoxyacrylic acid with ammonia.[2] This reaction forms the intermediate, malonamamidine.

Stage 2: Cyclocondensation with Formamide

The malonamamidine intermediate, without being isolated, is then condensed with formamide in the presence of an alkali metal lower alkoxide, such as sodium methoxide.[2] This condensation reaction leads to the formation of the pyrimidine ring, yielding an alkali metal salt of this compound.[2] Subsequent neutralization yields the final product.

Quantitative Data

The yield of this compound can be influenced by various factors including reaction time, temperature, and the specific reagents used. While a comprehensive comparative study is not available in the literature, data from related pyrimidine syntheses can provide valuable insights.

| Product | Starting Materials | Reagents | Yield (%) | Reference |

| This compound hydrochloride | Lower alkyl ester of β-amino-β-lower alkoxyacrylic acid, Ammonia, Formamide | Sodium methoxide, Hydrochloric acid | Not explicitly stated, but a yield of 16.1 grams was obtained from a described process. | [2] |

| 2,4-Diamino-6-hydroxypyrimidine | Ethyl cyanoacetate, Guanidine hydrochloride | Sodium ethoxide, Acetic acid | 80-82% | [3] |

| 6-Ethyl-4-hydroxypyrimidine | Methyl 3-amino-2-pentenoate, Formamide | Sodium methoxide | 97.8% | [4] |

| 6-Methyl-4-hydroxypyrimidine | Methyl 3-aminocrotonate, Formamide | Sodium methoxide | 92.3% | [4] |

Table 1: Summary of yields for the synthesis of this compound and related compounds.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the process described in U.S. Patent 3,313,816.[2]

Materials and Equipment

-

Lower alkyl ester of β-amino-β-lower alkoxyacrylic acid (e.g., ethyl ester of β-amino-β-ethoxyacrylic acid)

-

Methanol

-

Ammonia gas

-

Formamide

-

Sodium methoxide

-

Water

-

Hydrochloric acid (2 N)

-

Anion exchanger (OH type)

-

Reaction vessel (sealed)

-

Reflux condenser

-

Apparatus for reduced pressure concentration

Synthesis Procedure

-

Formation of Malonamamidine Intermediate:

-

A solution of the lower alkyl ester of β-amino-β-lower alkoxyacrylic acid in a suitable solvent like methanol is prepared in a sealed vessel.

-

The solution is saturated with ammonia gas.

-

The vessel is tightly sealed and maintained at room temperature for 5 days.

-

-

Cyclocondensation to form this compound:

-

To the vessel containing the malonamamidine intermediate, formamide and a methanol solution of sodium methoxide are added.

-

The reaction mixture is heated to reflux and maintained for 24 hours.

-

-

Isolation and Purification:

-

After reflux, water is added to dissolve any separated crystals, and the total volume is adjusted.

-

The resulting solution is passed through an anion exchanger in the OH form.

-

The anion exchanger is washed with water.

-

This compound is eluted from the anion exchanger as its acid salt using 2 N hydrochloric acid.

-

The eluate is concentrated under reduced pressure to yield this compound hydrochloride.

-

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of cyclocondensation chemistry. The one-step conversion of β-amino-β-alkoxyacrylic acid esters with ammonia and formamide provides a direct route to this valuable intermediate. Understanding the underlying mechanism and the key experimental parameters is crucial for researchers and professionals in the field of drug development and organic synthesis to optimize production and explore novel applications of this versatile pyrimidine derivative.

References

- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

Physical properties of 4-Amino-6-hydroxypyrimidine (melting point, solubility)

This guide provides an in-depth overview of the physical properties of 4-Amino-6-hydroxypyrimidine, with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Characteristics

This compound, a crucial heterocyclic compound, serves as a fundamental building block in the synthesis of a variety of biologically active molecules. Its physical properties are critical for its handling, formulation, and application in further chemical reactions.

Melting Point

The melting point of this compound has been consistently reported in a narrow range, indicating a high degree of purity for the tested samples. The slight variations observed can be attributed to different experimental methodologies or instrumental calibration.

| Property | Value | References |

| Melting Point | 265 °C | [1] |

| 263 °C | [2] | |

| 262-264 °C | [3][4][5] |

Solubility Profile

The solubility of this compound is a key determinant of its utility in various solvent systems for synthesis and biological assays. Currently, detailed quantitative solubility data is limited in public literature. However, qualitative descriptions provide valuable guidance for solvent selection.

| Solvent | Solubility | References |

| Water | Slightly soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for reproducing and verifying these physical properties.

Melting Point Determination

The melting point of pyrimidine derivatives is typically determined using the capillary method with a melting point apparatus.

Objective: To determine the temperature at which the solid-to-liquid phase transition of this compound occurs.

Apparatus and Materials:

-

Melting point apparatus (e.g., Gallenkamp)[6]

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. A slower rate of temperature increase (e.g., 1-2 °C per minute) is used when approaching the expected melting point to ensure accuracy.[7]

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is reported.

-

Replicates: The measurement is typically repeated to ensure reproducibility.[8]

Thermodynamic Solubility Determination

This protocol outlines the gravimetric method for determining the equilibrium solubility of a compound in a given solvent.[8][9]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Solvent of interest (e.g., water, DMSO, methanol)

-

This compound sample

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[8][10]

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). The mixture is agitated for a sufficient duration (e.g., several hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, the suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant (the saturated solution) is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container, typically under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as g/100 mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [stenutz.eu]

- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. usbio.net [usbio.net]

- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Aminopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine core is a foundational heterocyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to mimic the purine core of ATP have made it a cornerstone in the design of a multitude of biologically active compounds, most notably potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the biological significance of the aminopyrimidine core, with a focus on its role in targeted therapies, detailed experimental methodologies for its evaluation, and a summary of key quantitative data.

The Versatility of the Aminopyrimidine Scaffold

The 2-aminopyrimidine structure consists of a pyrimidine ring with an amino group at the second position. This unique arrangement allows for multiple points of chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1] Its ability to form critical hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pockets of enzymes makes it an ideal starting point for inhibitor design.[1]

The aminopyrimidine moiety is a significant feature in numerous FDA-approved drugs, highlighting its clinical relevance.[2] This scaffold is not only prominent in oncology but also exhibits a wide range of other biological activities, including antimicrobial, antiviral, anti-inflammatory, and antithrombotic properties.[3][4]

Mechanism of Action: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[5] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[6] Aminopyrimidine derivatives have been extensively developed as kinase inhibitors due to their structural resemblance to the adenine portion of ATP, allowing them to competitively bind to the ATP-binding site of kinases and inhibit their function.[6][7] This competitive inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Key Signaling Pathways Targeted by Aminopyrimidine Inhibitors

Several critical signaling pathways involved in cancer and inflammatory diseases are effectively modulated by aminopyrimidine-based inhibitors.

The EGFR signaling pathway is a key regulator of cell growth and proliferation.[8] Mutations in EGFR can lead to its constitutive activation, driving the growth of various cancers.[8] Aminopyrimidine-based drugs, such as osimertinib, are potent EGFR inhibitors.[9]

References

- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-6-hydroxypyrimidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-hydroxypyrimidine, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis routes, and evolution into modern, efficient production methods. Detailed experimental protocols for key synthesis methodologies are presented, alongside a critical analysis of its known biological activities and its role as a versatile synthetic intermediate. This document serves as an in-depth resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and agrochemical development.

Introduction

This compound, also known by its tautomeric form 6-amino-4(1H)-pyrimidinone, is a substituted pyrimidine that has been a subject of chemical interest for over a century. Its structural scaffold is a key component in a multitude of biologically active molecules, including purines and various synthetic drugs. The reactivity of its amino and hydroxyl groups, coupled with the aromaticity of the pyrimidine ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. This guide will delve into the historical context of its discovery, trace the evolution of its synthesis, and explore its utility in various scientific domains.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. However, its use as a starting material in the early 20th century, most notably in the work of German chemist Wilhelm Traube on purine synthesis, indicates its availability and established synthesis by that period. Traube's extensive work on the synthesis of purines like guanine and xanthine, published around 1900 in Berichte der Deutschen Chemischen Gesellschaft, utilized various pyrimidine derivatives, including this compound, as key building blocks.[1] This suggests that the synthesis of this compound was likely developed as part of the broader exploration of pyrimidine chemistry in the late 19th and early 20th centuries.

Early Synthetic Approaches (Pre-1960s)

Prior to the development of more streamlined methods, the synthesis of this compound was often achieved through multi-step processes that were frequently inefficient. Two such early methods are noteworthy for their historical significance:

-

Desulfurization of 2-mercapto-4-amino-6-hydroxypyrimidine: This process involved the initial synthesis of a thio-substituted pyrimidine, followed by the removal of the mercapto group. While effective, this approach required numerous and often complex steps, making it cumbersome for large-scale production.[2]

-

Condensation of Malonamamidine with Ethyl Formate: This method involved the reaction of malonamamidine (also known as 2-amidino acetamide) with ethyl formate. However, this condensation reaction was plagued by particularly poor yields, limiting its practical application.[2]

These early methods highlight the initial challenges in pyrimidine chemistry and underscore the importance of subsequent innovations in synthetic methodologies.

Modern Synthetic Methodologies

A significant advancement in the production of this compound was the development of a one-step process, as detailed in a 1967 patent.[2] This method offered a more economical and efficient route to the target compound, avoiding the isolation of intermediates.

One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Esters

This process involves the reaction of a lower alkyl ester of β-amino-β-alkoxyacrylic acid or its mineral acid salt with ammonia to form malonamamidine in situ. This intermediate is then condensed with formamide in the presence of an alkali metal alkoxide to yield this compound.[2]

Experimental Protocols

One-Step Synthesis of this compound

Objective: To synthesize this compound in a one-step process without the isolation of the malonamamidine intermediate.

Materials:

-

Methyl ester of β-amino-β-methoxyacrylic acid hydrochloride

-

Methanol

-

Ammonia gas

-

Formamide

-

Sodium methoxide

-

Water

-

Strongly acidic cation exchanger (e.g., Amberlite IR-120, H+ form)

-

2 N Aqueous solution of ammonia

-

2 N Hydrochloric acid

-

Anion exchanger (OH- type)

Procedure:

-

A solution of 16.7 grams of the hydrochloride of the methyl ester of β-amino-β-methoxyacrylic acid in 100 ml of methanol is prepared in a suitable vessel.

-

The solution is saturated with ammonia gas.

-

The vessel is sealed tightly and maintained at room temperature for 5 days.

-

To the vessel, 13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide are added.

-

The reaction solution is boiled under reflux for 24 hours.

-

Water is added to dissolve the separated crystals and to make up the total volume of the reaction solution to 3 liters.

-

The resulting solution is passed through a column containing 500 ml of a strongly acidic cation exchanger of the H+ type.

-

The column is washed with water.

-

The product is eluted from the column with a 2 N aqueous solution of ammonia.

-

The eluate is concentrated under reduced pressure to yield free this compound.

-

For purification as the hydrochloride salt, the initial reaction solution is passed through an anion exchanger of the OH- type. After washing with water, the product is eluted with 2 N hydrochloric acid. Concentration of the eluate under reduced pressure yields this compound hydrochloride.

Expected Yield: Approximately 14.0 grams of free this compound.[2]

Characterization: The identity of the product can be confirmed by ultraviolet absorption curves, paper chromatography, and elementary analysis.[2]

Tabulated Quantitative Data

| Parameter | Value | Reference |

| One-Step Synthesis Yield (Free Base) | 14.0 g | [2] |

| One-Step Synthesis Yield (HCl Salt) | 16.1 g | [2] |

Visualizations

Logical Workflow for One-Step Synthesis

Caption: Workflow for the one-step synthesis of this compound.

Historical Synthesis Pathways

Caption: Overview of early, less efficient synthesis routes.

Biological Activity and Applications

This compound is primarily recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[3] Its direct biological activity is not extensively documented in publicly available literature. However, the biological activities of its derivatives provide insights into its potential as a pharmacophore.

Intermediate in Pharmaceutical Synthesis

The compound is a crucial precursor in the synthesis of antiviral and anticancer agents.[3][4] Its structure is a foundational element for building more complex nucleoside analogs and other heterocyclic systems that exhibit therapeutic properties.

Intermediate in Agrochemical Synthesis

In the agricultural sector, this compound is utilized in the formulation of herbicides and fungicides. These agrochemicals are designed to target specific metabolic pathways in plants and fungi, thereby enhancing crop protection and yield.[3][4]

Biological Activity of Derivatives

While direct data on this compound is scarce, studies on its close derivatives offer valuable information:

-

Dihydrofolate Reductase (DHFR) Inhibition: Many 2,4-diaminopyrimidine derivatives are known inhibitors of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acids.[5][6][7] This inhibition disrupts DNA replication and cell proliferation, a mechanism exploited in antibacterial and anticancer therapies. Although not a 2,4-diamino derivative itself, the pyrimidine core of this compound is a key feature in these inhibitors.

-

Adenosine Receptor Antagonism: Derivatives of the related 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as potent and selective antagonists for the A3 adenosine receptor.[5] This suggests that the this compound scaffold can be a starting point for developing ligands for G protein-coupled receptors.

It is important to note that the biological activities of these derivatives are not directly attributable to the parent compound. However, they underscore the potential of the this compound moiety as a pharmacologically relevant structure.

Signaling Pathways of Related Compounds

The direct involvement of this compound in specific signaling pathways has not been clearly elucidated. However, based on the activity of its derivatives, we can infer potential areas of interaction. For instance, DHFR inhibitors, which can be derived from the pyrimidine scaffold, directly impact the folate metabolism pathway, which is crucial for nucleotide biosynthesis.

Folate Metabolism and DHFR Inhibition

Caption: Inhibition of the Folate Pathway by Pyrimidine Derivatives.

Conclusion

This compound has a rich history intertwined with the development of heterocyclic and medicinal chemistry. From its early, inefficient syntheses to the modern, streamlined one-step processes, its production has evolved to meet the demands of scientific research and industrial application. While its primary role has been that of a versatile synthetic intermediate for pharmaceuticals and agrochemicals, the biological activities of its derivatives suggest a latent potential of its core structure in interacting with biological targets. Further investigation into the direct biological effects of this compound could unveil new therapeutic or agrochemical applications. This guide provides a solid foundation for researchers and professionals to understand the history, synthesis, and potential of this important heterocyclic compound.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Amino-6-hydroxypyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-amino-6-hydroxypyrimidine as a versatile building block in the synthesis of a wide array of heterocyclic compounds, particularly those with significant biological and pharmaceutical applications. This document offers detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its use in research and development.

Introduction

This compound is a key heterocyclic scaffold due to its structural resemblance to nucleobases, making it an excellent starting material for the synthesis of bioactive molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical modifications, leading to the construction of diverse molecular architectures. This pyrimidine derivative is a cornerstone in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[1]

Synthesis of this compound and its Derivatives

The accessibility of this compound and its activated chloro-analogue is crucial for its application as a building block.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

A common precursor and analogue, 2,4-diamino-6-hydroxypyrimidine, can be synthesized via the condensation of ethyl cyanoacetate and guanidine.[2][3]

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1 g atom) in anhydrous ethanol (250 mL) in a round-bottom flask equipped with a reflux condenser.[2][3]

-

After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (113 g, 1 mole).[2][3]

-

In a separate flask, prepare another batch of sodium ethoxide solution with the same concentrations.

-

To the second solution, add guanidine hydrochloride (97 g, 1.02 moles).[2][3]

-

Filter the resulting sodium chloride precipitate and add the clear guanidine filtrate to the ethyl sodiocyanoacetate solution.[2][3]

-

Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).[2][3]

-

Upon cooling, the product crystallizes as yellow needles.

| Parameter | Value | Reference |

| Starting Materials | Ethyl cyanoacetate, Guanidine hydrochloride, Sodium, Ethanol | [2][3] |

| Product | 2,4-Diamino-6-hydroxypyrimidine | [2][3] |

| Yield | 80-82% | [2] |

| Melting Point | 260-270 °C (decomposes) | [2] |

Protocol 2: Chlorination of 6-Hydroxypyrimidines to 6-Chloropyrimidines

The conversion of the 6-hydroxyl group to a more reactive chloro group is a pivotal step for subsequent nucleophilic substitution reactions. This is typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol (General):

-

In a round-bottom flask, suspend the this compound derivative (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).[4]

-

Optionally, a tertiary amine like N,N-diethylaniline can be added as an HCl scavenger.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice with vigorous stirring in a fume hood.[4]

-

Neutralize the acidic solution with a base such as sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.

| Parameter | Value | Reference |

| Starting Material | 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) | [4] |

| Reagent | Phosphorus oxychloride (9 mL) | [4] |

| Reaction Conditions | 97 °C, 17 hours | [4] |

| Product | 2,4-Diamino-6-chloropyrimidine | [4] |

| Yield | 85% | [4] |

Applications in the Synthesis of Fused Heterocycles

This compound is a key precursor for the synthesis of various fused heterocyclic systems, such as pteridines and pyrido[2,3-d]pyrimidines, which are prevalent in many biologically active compounds.

Synthesis of Pteridines

Pteridines are synthesized through the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, a reaction known as the Gabriel-Isay condensation.[1][5] While this compound itself is not a 4,5-diaminopyrimidine, its derivatives can be readily converted to the necessary precursors.

Conceptual Workflow for Pteridine Synthesis:

Caption: General workflow for pteridine synthesis from this compound.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines, known for their diverse pharmacological activities including kinase inhibition, can be synthesized from 4-aminopyrimidine derivatives through various cyclization strategies.[6][7][8] One common approach involves the reaction with α,β-unsaturated carbonyl compounds.

Experimental Protocol (Example): Synthesis of a Pyrido[2,3-d]pyrimidine derivative

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction.

-

A mixture of a 4-aminouracil derivative (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is irradiated under microwave conditions.[7]

-

Alternatively, the reaction can be carried out in a suitable solvent like ethylene glycol under ultrasonic irradiation.[7]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is poured into ice water to precipitate the product.

-

The solid is collected by filtration, washed with water, and recrystallized.

| Parameter | Value | Reference |

| Starting Materials | 4-Aminouracil derivative, Aromatic aldehyde, Malononitrile | [7] |

| Product | Pyrido[2,3-d]pyrimidine derivative | [7] |

| Reaction Conditions | Microwave irradiation or ultrasonic irradiation | [7][9] |

| Yield | Up to 97% | [9] |

Application in the Synthesis of Kinase Inhibitors

Pyrimidine-based compounds are prominent as kinase inhibitors due to their ability to mimic the ATP molecule and interact with the hinge region of the kinase domain.[10] Derivatives of this compound are extensively used to develop inhibitors for various kinases involved in cancer and other diseases.

Targeted Signaling Pathways

Several key signaling pathways are targeted by pyrimidine-based inhibitors:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[11][12]

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[13][14]

-

CDK/Cell Cycle Pathway: Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. Inhibitors of CDKs can halt uncontrolled cell division in cancer.[15][16][17]

Signaling Pathway Diagrams:

Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition.

Caption: The EGFR signaling pathway and a point of inhibition.

Caption: Regulation of the G1-S cell cycle transition by CDKs and a point of inhibition.

Conclusion

This compound is an invaluable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its derivatives, particularly the 6-chloro analogue, provide access to a rich diversity of heterocyclic compounds. The demonstrated applications in the synthesis of fused pyrimidines and potent kinase inhibitors underscore its importance for researchers and professionals in drug discovery and development. The protocols and data presented herein serve as a practical guide for the effective utilization of this important scaffold in the laboratory.

References

- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for 4-Amino-6-hydroxypyrimidine in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-amino-6-hydroxypyrimidine and its derivatives as a scaffold in the discovery of novel antiviral agents. The information compiled from recent studies highlights the potential mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction